molecular formula C12H15BClNO3 B1408093 (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704095-56-6

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1408093
CAS No.: 1704095-56-6
M. Wt: 267.52 g/mol
InChI Key: OXBZNVAQJCTSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .

Comparison with Similar Compounds

Similar compounds to (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid include other boronic acids and piperidinone derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and potential biological activities .

Properties

IUPAC Name

[3-chloro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBZNVAQJCTSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.